[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine
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Overview
Description
[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine is a complex organic compound characterized by its unique structural features. This compound contains a chlorobenzenesulfonyl group, a phenyl group, and a butadiene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine typically involves multiple steps, including the formation of the butadiene backbone and the introduction of the chlorobenzenesulfonyl and phenyl groups. Common synthetic routes may involve:
Formation of the Butadiene Backbone: This can be achieved through the reaction of appropriate dienes with suitable halogenated compounds under controlled conditions.
Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base.
Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine involves its interaction with specific molecular targets. The chlorobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine can be compared with other similar compounds, such as:
[(1Z,3E)-1-chloro-4-methoxy-1,3-butadiene]: This compound has a similar butadiene backbone but different substituents, leading to distinct chemical properties.
[(1Z,3E)-1-Bromo-4-chloro-1,3-butadiene]: Another related compound with different halogen substituents, affecting its reactivity and applications.
[(1Z,3E)-4-chloro-4-phenylbuta-1,3-dien-1-yl]benzene: This compound shares the butadiene and phenyl groups but lacks the sulfonyl group, resulting in different chemical behavior.
Properties
IUPAC Name |
(1Z,3E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)14-18(11-8-15-6-4-3-5-7-15)23(21,22)17-12-9-16(19)10-13-17/h3-14H,1-2H3/b11-8+,18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLWRGTNHOFQL-AGJFMPELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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